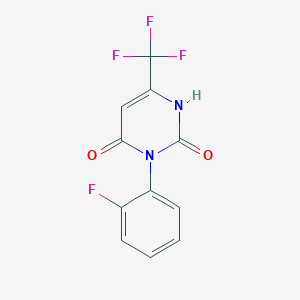
2-(Phenyl(tosyl)phosphino)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenyl(tosyl)phosphino)aniline is an organophosphorus compound that features a phosphine group attached to an aniline ring, with a phenyl group and a tosyl group (p-toluenesulfonyl) attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl(tosyl)phosphino)aniline typically involves the reaction of aniline derivatives with phosphine reagents. One common method involves the reaction of 2-(diphenylphosphino)aniline with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenyl(tosyl)phosphino)aniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tosyl group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aniline derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
2-(Phenyl(tosyl)phosphino)aniline has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to form stable complexes with metals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2-(Phenyl(tosyl)phosphino)aniline largely depends on its role as a ligand in catalysis. The phosphine group can coordinate to transition metals, forming stable complexes that facilitate various catalytic processes. The tosyl group can influence the electronic properties of the phosphine, thereby affecting the reactivity and selectivity of the catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphino)aniline: Lacks the tosyl group, which can affect its reactivity and applications.
2-(Phenylphosphino)aniline: Similar structure but without the tosyl group, leading to different electronic properties.
2-(Tosylphosphino)aniline: Contains a tosyl group but lacks the phenyl group, resulting in different steric and electronic effects.
Uniqueness
2-(Phenyl(tosyl)phosphino)aniline is unique due to the presence of both the phenyl and tosyl groups, which provide a balance of steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
915314-53-3 |
|---|---|
Formule moléculaire |
C19H18NO2PS |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonyl-phenylphosphanyl]aniline |
InChI |
InChI=1S/C19H18NO2PS/c1-15-11-13-17(14-12-15)24(21,22)23(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20/h2-14H,20H2,1H3 |
Clé InChI |
HPGWEJHBZQHYAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)P(C2=CC=CC=C2)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


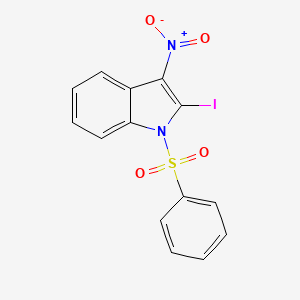
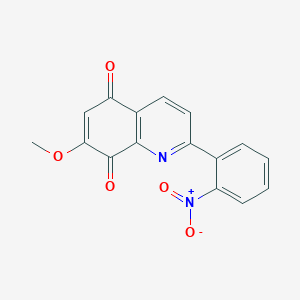
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)


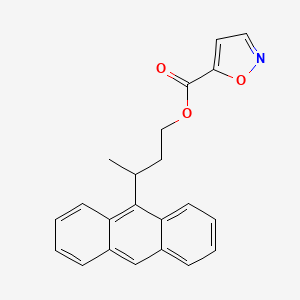
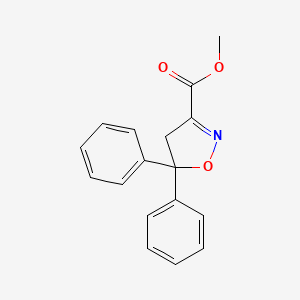
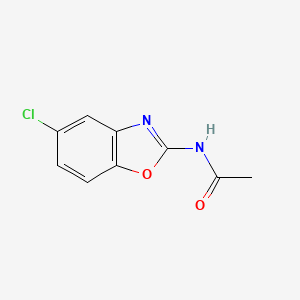
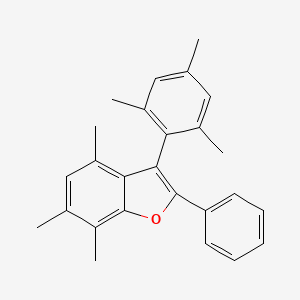
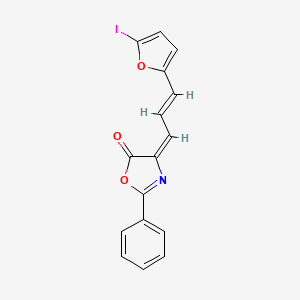
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)
